molecular formula C13H17FN2O3 B2667482 tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 137895-52-4

tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate

Cat. No.: B2667482
CAS No.: 137895-52-4
M. Wt: 268.288
InChI Key: YAPXLKXBUCBBRK-UHFFFAOYSA-N
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Description

“tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate” is a chemical compound with the molecular weight of 211.24 . It is also known as “tert-butyl 4-fluorophenylcarbamate” and has the IUPAC name "tert-butyl 4-fluorophenylcarbamate" . The compound is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the use of ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.


Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s storage temperature is normal, and it is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

Tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate and similar compounds are significant in the synthesis of biologically active compounds, demonstrating their utility as intermediates in the development of pharmaceuticals and materials. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for omisertinib (AZD9291), showcases the application of tert-butyl carbamates in producing targeted therapeutic agents. This process involves acylation, nucleophilic substitution, and reduction steps, underlining the versatility of tert-butyl carbamates in complex organic syntheses (Zhao, Guo, Lan, & Xu, 2017).

Asymmetric Synthesis and Chiral Molecules

The compound also finds application in asymmetric synthesis, such as the preparation of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions. This process underscores the role of tert-butyl carbamates in generating chiral molecules, a crucial aspect of medicinal chemistry and material science for creating substances with desired biological activities and physical properties (Yang, Pan, & List, 2009).

Directed Lithiation and Organic Synthesis Building Blocks

In another application, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate highlights the compound's role in synthesizing substituted products. This method facilitates the introduction of various functional groups into the carbamate backbone, enabling the creation of diverse organic molecules for pharmaceutical and material science applications (Smith, El‐Hiti, & Alshammari, 2013).

Deprotection in Organic Synthesis

Tert-butyl carbamates, including variants like this compound, serve as protective groups in organic synthesis. Their deprotection under mild conditions is essential for synthesizing complex molecules without affecting sensitive functional groups. This aspect is crucial in the stepwise construction of molecules in pharmaceutical chemistry, where preserving the integrity of certain functional groups is necessary for the final product's activity (Li et al., 2006).

Organic Materials and Polymer Synthesis

The synthesis and characterization of tert-butyl N-(thiophen-2yl)carbamate showcase the application of tert-butyl carbamates in materials science, particularly in the development of organic electronic materials. Such compounds are studied for their electronic properties, including their vibrational frequencies and molecular orbital energies, to tailor materials for specific applications like organic light-emitting diodes (OLEDs) and polymer solar cells (Sert et al., 2014).

Mechanism of Action

While the specific mechanism of action for “tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate” is not explicitly mentioned in the search results, it is known that tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

While the specific future directions for this compound are not mentioned in the search results, it is known that it is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate . Therefore, it could potentially be used in the development of new pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoroanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXLKXBUCBBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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